molecular formula C15H24BrN3O3 B8154565 tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate

tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate

Cat. No.: B8154565
M. Wt: 374.27 g/mol
InChI Key: NXGALEKWMOIFKN-UHFFFAOYSA-N
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Description

tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, an amino-bromopyridine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate typically involves multiple steps, starting with the preparation of the 3-amino-5-bromopyridine intermediate. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl linkage. The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-((3-amino-5-chloropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate
  • tert-Butyl (2-((3-amino-5-fluoropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate
  • tert-Butyl (2-((3-amino-5-iodopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate

Uniqueness

The uniqueness of tert-Butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)(isopropyl)carbamate lies in its bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom can engage in specific interactions that are not possible with chlorine, fluorine, or iodine, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

tert-butyl N-[2-(3-amino-5-bromopyridin-2-yl)oxyethyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O3/c1-10(2)19(14(20)22-15(3,4)5)6-7-21-13-12(17)8-11(16)9-18-13/h8-10H,6-7,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGALEKWMOIFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC1=C(C=C(C=N1)Br)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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